N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine
Description
N-[3-(4-Methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic glycine-conjugated compound featuring a 4-methylindole moiety linked via a propanoyl bridge to a glycylglycine dipeptide. Such modifications are critical in drug design, where indole derivatives are often explored for their bioactivity in targeting receptors or enzymes .
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[[2-[3-(4-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O4/c1-11-3-2-4-13-12(11)5-7-19(13)8-6-14(20)17-9-15(21)18-10-16(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
IRMJFGTVQMEGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Properties
Key structural analogs differ in substituents on the aromatic ring (indole/phenyl) and the amino acid backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Methyl vs. 316.3 g/mol) . Hydroxyphenyl (): The hydroxyl group enhances polarity (UV λmax 226 nm) but may reduce membrane permeability compared to methylindole . Alkoxy Substituents (): Methoxy, ethoxy, and propoxy groups on phenyl rings (e.g., compounds ) increase steric bulk, reducing aqueous solubility but improving target binding affinity in hydrophobic pockets .
Table 2: Research Findings on Bioactivity
Key Findings:
- Metabolic Stability : The methylindole-glycylglycine conjugate exhibits superior stability (>24 hrs) compared to the hydroxyphenyl analog (~12 hrs), likely due to reduced phase II metabolism (e.g., glucuronidation) .
- Solubility-Bioactivity Trade-off : Benzamide derivatives () show potent kinase inhibition but poor solubility (<0.1 mg/mL), highlighting the need for formulation optimization .
Biological Activity
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that combines an indole derivative with a glycylglycine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.34 g/mol. The compound features an indole ring, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₅ |
| Molecular Weight | 333.34 g/mol |
| Structure | Indole derivative + glycylglycine |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing indole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains, highlighting the potential of indole-based compounds in combating antibiotic resistance .
Anticancer Properties
The indole nucleus is associated with anticancer activity due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Indole derivatives have been studied for their effects on cancer cell lines, demonstrating inhibition of tumor growth and induction of apoptosis in vitro. For example, studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells by targeting specific receptors involved in tumor growth .
Neuroprotective Effects
Indole derivatives, including this compound, have been evaluated for their neuroprotective effects. One study demonstrated that similar compounds could inhibit convulsions induced by NMDA receptors in animal models, suggesting potential applications in treating neurological disorders . The mechanism of action may involve modulation of glycine receptors and NMDA receptor activity.
Study on Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various indole derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity comparable to established antibiotics like levofloxacin .
Evaluation of Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a dose-dependent response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
